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Compound of Interest

Compound Name: 6,8-Dimethylflavone

CAS No.: 104213-91-4

Cat. No.: B033750 Get Quote

Executive Summary: The 6,8-Disubstitution
Paradigm
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

The flavone scaffold (2-phenylchromen-4-one) is a privileged structure in medicinal chemistry.

While the 5,7-hydroxylation pattern (e.g., chrysin, apigenin) is ubiquitous in nature, the 6,8-

disubstitution pattern—specifically methylation—represents a critical deviation that alters

metabolic stability, lipophilicity, and target selectivity.

This guide analyzes the 6,8-Dimethylflavone (6,8-DMF) scaffold. Unlike their hydroxylated

counterparts, 6,8-dimethyl analogs lack the rapid Phase II conjugation sites

(glucuronidation/sulfation) at the A-ring, significantly enhancing bioavailability. Furthermore, the

steric bulk at the 6 and 8 positions restricts rotation and imposes specific binding poses within

the active sites of enzymes like CYP1B1, Aromatase (CYP19), and GABA-A receptors.

Mechanistic Insight: The "Methyl-Block" Effect
The biological activity of 6,8-DMF analogs is governed by three primary structural factors:
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Steric Occlusion: Methyl groups at C6 and C8 increase the bulk of the A-ring. In the context

of Cytochrome P450 inhibition (specifically CYP1 family), this bulk prevents the "loose"

binding observed with unsubstituted flavones, forcing a tighter, often competitive inhibitory

mode.

Lipophilicity (LogP): The replacement of hydroxyls (H-bond donors) with methyls

(hydrophobic) drastically increases the partition coefficient (LogP). This facilitates blood-brain

barrier (BBB) penetration, making these analogs attractive for neuroactive targets like

GABA-A receptors.

Metabolic Shielding: The 6- and 8-positions are common sites for oxidative metabolism or

electrophilic attack. Methylation "blocks" these sites, redirecting metabolism to the B-ring or

preventing rapid clearance.

Visualization: Mechanism of Action (CYP Inhibition)
The following diagram illustrates how 6,8-dimethyl substitution creates a steric clash that

enhances selectivity for CYP1B1 over CYP1A1 compared to smaller analogs.
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Caption: 6,8-Dimethylflavone occupies the hydrophobic pocket of CYP1B1, preventing

substrate access and subsequent carcinogenic activation.

Comparative Analysis: 6,8-DMF vs. Alternatives
This section objectively compares 6,8-Dimethylflavone against standard benchmarks.

Group 1: Enzyme Inhibition (CYP1B1 & Aromatase)
Benchmark:

-Naphthoflavone (ANF) is the standard CYP1 inhibitor. Chrysin is the standard Aromatase
inhibitor.

Feature
6,8-
Dimethylflavone

-Naphthoflavone
(ANF)

Chrysin (5,7-OH)

Primary Target CYP1B1 (Selective)
CYP1A1 / CYP1B1

(Pan-inhibitor)
CYP19 (Aromatase)

Binding Mode Hydrophobic / Steric
Hydrophobic / Pi-

Stacking
H-Bonding / Chelation

Metabolic Stability High (Blocked A-ring) Moderate
Low (Rapid

Glucuronidation)

Solubility Low (Lipophilic) Very Low Moderate

IC50 (Approx.)
0.5 - 2.0

M (CYP1B1)

0.01 - 0.05

M (CYP1B1)

0.5 - 5.0

M (Aromatase)

Insight: While ANF is more potent in vitro, 6,8-DMF offers a better "drug-like" profile due to the

absence of the fused naphthalene ring which can be associated with toxicity. Compared to

Chrysin, 6,8-DMF lacks the rapid metabolism issues, making it a better scaffold for in vivo

applications.

Group 2: GABA-A Receptor Modulation
Benchmark: Diazepam (Benzodiazepine).
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6-Methylflavone: Acts as a positive allosteric modulator (PAM).

6-Bromoflavone: Stronger PAM activity due to halogen bonding capability.

6,8-Dimethylflavone: The additional 8-methyl group adds lipophilicity but can introduce

steric clashes that reduce efficacy compared to the mono-substituted 6-methyl analog.

Conclusion: For neuroactivity, mono-substitution at C6 (Methyl or Bromo) is generally

superior to 6,8-disubstitution, unless the target requires specific hydrophobic bulk at the C8

pocket.

Experimental Protocols
Protocol A: Synthesis of 6,8-Dimethylflavone
Method: Baker-Venkataraman Rearrangement.[1][2] Rationale: This method is preferred over

the Allan-Robinson reaction for its higher yields and milder conditions for methylated

substrates.

Reagents:

2'-Hydroxy-3',5'-dimethylacetophenone (Starting material)

Benzoyl Chloride[1]

Pyridine (Solvent/Base)[3]

KOH / DMSO (Rearrangement Base)

Glacial Acetic Acid / H2SO4 (Cyclization)

Workflow:

O-Benzoylation: Dissolve 2'-hydroxy-3',5'-dimethylacetophenone (1 eq) in dry pyridine. Add

benzoyl chloride (1.2 eq) dropwise at 0°C. Stir at RT for 4h. Pour into HCl/Ice. Filter the solid

o-benzoyloxyacetophenone.

Rearrangement: Dissolve the ester in DMSO. Add powdered KOH (3 eq). Stir at 50°C for 2h.

The mixture turns viscous yellow (formation of potassium enolate). Acidify with 10% HCl to
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precipitate the

-diketone (1,3-propanedione).

Cyclization: Reflux the

-diketone in glacial acetic acid with catalytic H2SO4 (or Iodine) for 2h.

Purification: Recrystallize from Ethanol/Water.

Protocol B: CYP1B1 Inhibition Assay (EROD)
Method: Ethoxyresorufin-O-deethylase (EROD) Assay. Rationale: Measures the conversion of

ethoxyresorufin (non-fluorescent) to resorufin (fluorescent) by CYP1 enzymes.

Preparation: Incubate recombinant human CYP1B1 supersomes (0.5 pmol) with 6,8-DMF

analogs (0.01 - 10

M) in potassium phosphate buffer (0.1 M, pH 7.4) for 10 min at 37°C.

Initiation: Add substrate Ethoxyresorufin (final conc. 0.5

M) and NADPH-generating system.

Measurement: Monitor fluorescence continuously for 10 min (Excitation: 530 nm, Emission:

585 nm).

Analysis: Calculate slope of fluorescence vs. time. Determine % inhibition relative to DMSO

control.

Visual Summary: SAR Map
The following diagram summarizes the structure-activity relationship rules for the 6,8-
dimethylflavone scaffold.
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Caption: SAR Map highlighting the functional impact of specific structural features on the 6,8-
dimethylflavone scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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